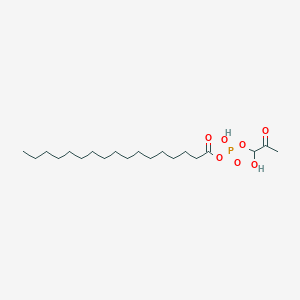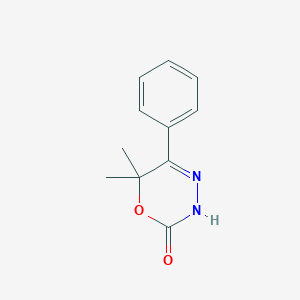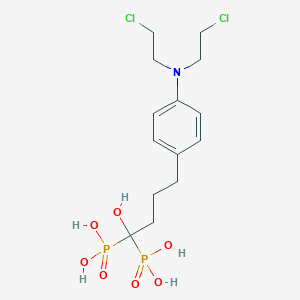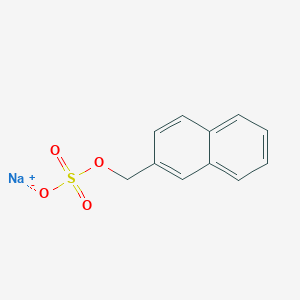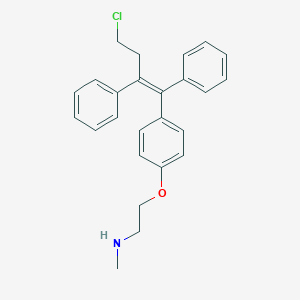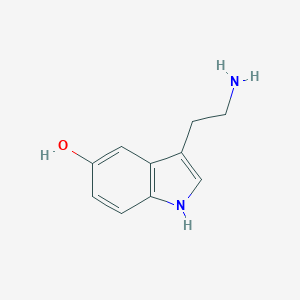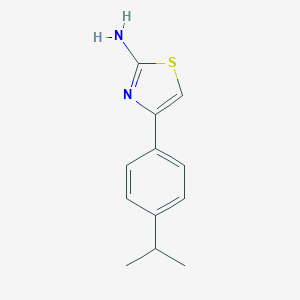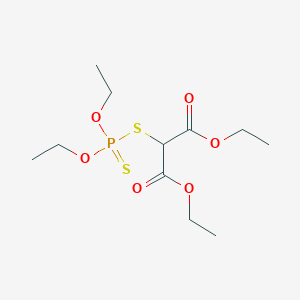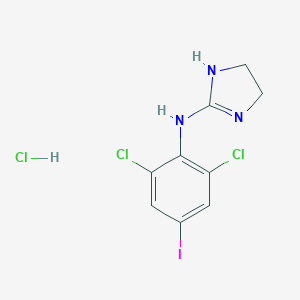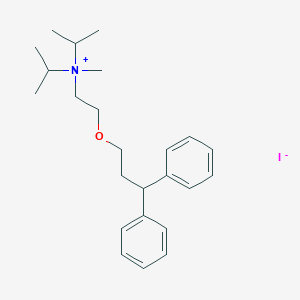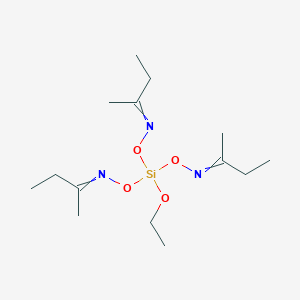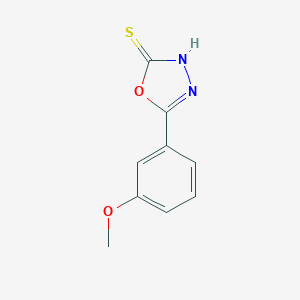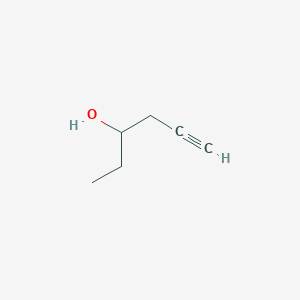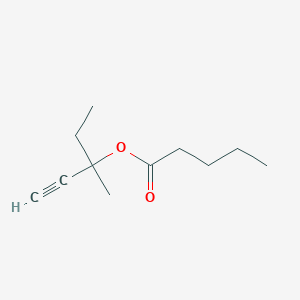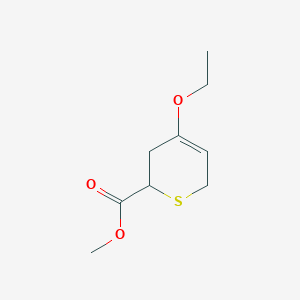
methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate is a chemical compound with a molecular formula of C10H16O3S. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have antioxidant activity, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate in lab experiments is its versatility. It can be easily synthesized and used as a building block for the synthesis of a wide range of organic compounds. However, one of the main limitations is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate. One area of research could focus on the development of new organic compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties. Another area of research could focus on the development of new synthetic methods for producing this compound and related compounds. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl acrylate with thiourea in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, such as thiazolidines, thiazoles, and thiophenes. These compounds have a variety of applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-bacterial agents.
Eigenschaften
CAS-Nummer |
100946-76-7 |
|---|---|
Produktname |
methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate |
Molekularformel |
C9H14O3S |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-12-7-4-5-13-8(6-7)9(10)11-2/h4,8H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
FPTDWRZZAYLQHA-UHFFFAOYSA-N |
SMILES |
CCOC1=CCSC(C1)C(=O)OC |
Kanonische SMILES |
CCOC1=CCSC(C1)C(=O)OC |
Synonyme |
2H-Thiopyran-2-carboxylicacid,4-ethoxy-3,6-dihydro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



